Cas no 87411-23-2 (1,3,4-Thiadiazol-2-amine, 5-[(3,5-dimethylphenyl)methyl]-N-methyl-)
87411-23-2 structure
Product Name:1,3,4-Thiadiazol-2-amine, 5-[(3,5-dimethylphenyl)methyl]-N-methyl-
CAS No:87411-23-2
MF:C12H15N3S
MW:233.332600831985
CID:656574
PubChem ID:13669674
Update Time:2025-04-19
1,3,4-Thiadiazol-2-amine, 5-[(3,5-dimethylphenyl)methyl]-N-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4-Thiadiazol-2-amine, 5-[(3,5-dimethylphenyl)methyl]-N-methyl-
- 5-[(3,5-dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
- DTXSID40546295
- 5-(3,5-Dimethylbenzyl)-N-methyl-1,3,4-thiadiazol-2-amine
- 87411-23-2
-
- Inchi: 1S/C12H15N3S/c1-8-4-9(2)6-10(5-8)7-11-14-15-12(13-3)16-11/h4-6H,7H2,1-3H3,(H,13,15)
- InChI Key: FUCYUOMZCPRLAX-UHFFFAOYSA-N
- SMILES: S1C(NC)=NN=C1CC1C=C(C)C=C(C)C=1
Computed Properties
- Exact Mass: 233.09866866g/mol
- Monoisotopic Mass: 233.09866866g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 66Ų
1,3,4-Thiadiazol-2-amine, 5-[(3,5-dimethylphenyl)methyl]-N-methyl- Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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